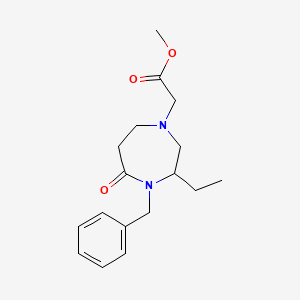![molecular formula C16H12N4OS B5461732 9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-9H-carbazole](/img/structure/B5461732.png)
9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-9H-carbazole” is a chemical compound with the molecular formula C16H12N4OS and a molecular weight of 308.36 . It is a derivative of the 1,2,4-triazole class of compounds . The 1,2,4-triazole ring is a heterocyclic compound that has been the foundation for many medicinal compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves several steps, including the conversion of an acid into its respective ester, hydrazide, and N-aryl/aralkyl 1,3,4-triazole . The target compounds are obtained by the reaction of N-aryl/aralkyl 1,3,4-triazole with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” includes a carbazole ring attached to a 1,2,4-triazole ring via an acetyl linkage . The 1,2,4-triazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. The C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . The 1,2,4-triazole ring can react with various electrophiles to form the target compounds .Mechanism of Action
Future Directions
The future directions for “9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-9H-carbazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The development of more effective and potent derivatives is one of the most clinical challenges in modern medicinal chemistry .
Properties
IUPAC Name |
1-carbazol-9-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-15(9-22-16-17-10-18-19-16)20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8,10H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCANABNZNHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-3-ethyl-1-thieno[2,3-d]pyrimidin-4-yl-1,4-diazepan-5-one](/img/structure/B5461669.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5461676.png)
![N-isopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5461681.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5461685.png)
![1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-methyl-1-oxopentan-2-one](/img/structure/B5461689.png)
![1,6-diacetyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5461694.png)
![7-(3-chlorophenyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5461700.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5461707.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5461725.png)
![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5461735.png)


